2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
Properties
IUPAC Name |
2-[3-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19-10-18(21-17-7-3-4-8-24(17)19)23-11-14(12-23)13-25-20(27)9-15-5-1-2-6-16(15)22-25/h3-4,7-10,14H,1-2,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXASFWNOQZRMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a synthetic derivative of pyrido[1,2-a]pyrimidine with potential biological activities that warrant detailed examination. This article explores its biological properties through various studies and findings.
Chemical Structure and Properties
This compound can be described by the following structural formula:
The presence of the pyrido[1,2-a]pyrimidine moiety suggests potential interactions with biological targets involved in various diseases.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a range of biological activities including:
- Antimicrobial Activity : Many pyrido[1,2-a]pyrimidine derivatives have shown effectiveness against various bacterial strains. For instance, studies have indicated that certain derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitory activities against these enzymes are crucial for therapeutic applications in neurodegenerative diseases .
- Anticancer Properties : Compounds with similar frameworks have been investigated for their anticancer properties. They may act by inhibiting poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms .
1. Antimicrobial Studies
A study assessed the antimicrobial efficacy of pyrido[1,2-a]pyrimidine derivatives against several pathogens including Escherichia coli and Staphylococcus aureus. The results revealed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
2. Enzyme Inhibition Assays
In vitro assays demonstrated that certain derivatives exhibited IC50 values of approximately 46.42 µM against BChE, comparable to known inhibitors like physostigmine. This suggests that the compound may be a promising lead for developing new cholinesterase inhibitors .
3. Anticancer Activity
Research on similar compounds indicated that they can inhibit PARP activity effectively, with IC50 values reported in the low nanomolar range (e.g., 2.6 nM for some derivatives). This highlights their potential as therapeutic agents in cancer treatment .
Data Tables
| Activity | Target | IC50/Effect |
|---|---|---|
| Antimicrobial | E. coli | MIC: 10–50 µg/mL |
| Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | IC50: 46.42 µM |
| Anticancer | PARP | IC50: ~2.6 nM |
Scientific Research Applications
Medicinal Chemistry
The compound's structure is indicative of potential antitumor , antimicrobial , and anti-inflammatory activities. The pyrido-pyrimidine moiety is known for its bioactive properties:
- Antitumor Activity : Compounds containing pyrido-pyrimidine structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have been studied for their ability to induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Research has indicated that pyrido-pyrimidine derivatives exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of azetidine enhances the compound's ability to penetrate bacterial membranes.
Drug Design and Development
The structural complexity of this compound allows it to serve as a lead compound in drug design:
- Structure-Activity Relationship (SAR) studies can be conducted to modify the azetidine or hexahydrocinnolin moieties to enhance efficacy and reduce toxicity.
- Computational Studies : Molecular docking simulations can predict interactions with biological targets, aiding in the optimization of lead compounds for higher affinity and specificity.
Material Science
Due to its unique chemical structure, the compound may also find applications in material science:
- Organic Electronics : The conjugated system within the molecule could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport properties are crucial.
Agricultural Chemistry
Research into nitrogen-containing heterocycles has revealed potential applications in agrochemicals:
- Pesticidal Activity : Compounds similar to this one have been evaluated for their effectiveness against pests and diseases affecting crops. Their ability to disrupt biological processes in pests can lead to the development of new pesticides.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a series of pyrido-pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of pyrido-pyrimidine were synthesized and tested against common bacterial strains. The results indicated that modifications at the azetidine position significantly increased antibacterial activity compared to unmodified compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and pyrido-pyrimidine core are susceptible to nucleophilic attack. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Amine substitution | Reflux with primary amines in ethanol | Formation of secondary amines at the azetidine nitrogen | |
| Thiol addition | Catalyzed by BF₃·Et₂O in DCM | Thioether derivatives at C2 of pyrido-pyrimidine |
These reactions often require stoichiometric bases (e.g., triethylamine) to neutralize byproducts.
Oxidation and Reduction Reactions
The keto group (4-oxo) and unsaturated bonds in the hexahydrocinnolinone moiety participate in redox transformations:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation of C=N bonds | H₂O₂ in acetic acid, 60°C | Epoxidation of dihydrocinnolinone | |
| Reduction of carbonyl | NaBH₄ in methanol, 0°C | Alcohol derivatives at C3 |
Notably, over-reduction of the pyrido-pyrimidine ring is minimized by low-temperature control.
Cyclization and Ring-Opening Reactions
The azetidine ring undergoes strain-driven reactions:
| Reaction Type | Conditions | Outcomes | References |
|---|---|---|---|
| Acid-catalyzed ring-opening | HCl (conc.) in THF, reflux | Linear amine intermediates | |
| Thermal cyclization | 120°C in toluene | Fused tricyclic derivatives |
Cyclization reactions are critical for generating bioactive analogs, as seen in related pyrido-pyrimidine systems .
Catalytic Cross-Coupling Reactions
Palladium-mediated coupling enhances structural diversity:
These reactions achieve yields >75% with optimized ligand systems .
Key Mechanistic Insights
Comparison with Similar Compounds
Core Heterocycle Modifications
- Target Compound: The fused pyrido-pyrimidinone and hexahydrocinnolin systems create a bicyclic framework with reduced flexibility compared to simpler analogs. This rigidity may improve target selectivity but could limit solubility .
- Compound : Features a 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl group linked to a chromen-4-yl-triazole system. The tetrahydro ring provides partial saturation, balancing rigidity and solubility .
Substituent Analysis
- Azetidine Group : The target compound’s azetidin-3-ylmethyl group contrasts with ’s ethyl-linked chromenyl-triazole and ’s piperazine substituents. Azetidine’s strain and compact size may favor interactions with deep binding pockets, whereas bulkier groups (e.g., piperazine) improve solubility but increase molecular weight .
- Hexahydrocinnolin vs. Thiazolidinone/Thieno Groups: Compounds in –9 incorporate sulfur-containing heterocycles (e.g., thiazolidinone, thieno), which introduce hydrogen-bond acceptors and lipophilicity. The target compound’s oxygen-rich cinnolin system may reduce membrane permeability compared to sulfur analogs .
Physicochemical and Pharmacokinetic Implications
A comparative analysis of molecular properties is summarized below:
- Lipophilicity : The absence of sulfur atoms (cf. –9) may reduce logP compared to thiol-containing analogs, favoring central nervous system penetration .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Answer : The compound’s synthesis likely involves multi-step routes, including:
- Coupling reactions : Azetidine and pyrido-pyrimidinone moieties may be linked via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Reflux conditions : Temperature (e.g., 80–120°C) and solvent selection (e.g., DMF or acetonitrile) are critical for yield optimization .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures purity .
- Key references : Optimize time and stoichiometry using protocols from structurally related pyrido-pyrimidinone derivatives .
Q. Which analytical techniques are essential for confirming the compound’s structure?
- Answer : Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks for azetidine protons (δ 3.5–4.5 ppm) and pyrido-pyrimidinone aromatic signals (δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolve bond lengths/angles in the azetidine-cinnoline core to confirm stereochemistry .
- Mass spectrometry (HRMS) : Validate molecular weight (expected error < 2 ppm) .
Q. How can researchers address low yields during the final purification step?
- Answer : Common issues and solutions:
- Byproduct formation : Use scavenger resins (e.g., QuadraSil™) to remove unreacted intermediates .
- Solvent polarity : Adjust gradient elution in chromatography (e.g., increase methanol content for polar impurities) .
- Crystallization : Screen solvents (e.g., DCM/hexane) to isolate high-purity crystals .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Answer :
- Dynamic effects : NMR may show averaged signals due to conformational flexibility (e.g., azetidine ring puckering), whereas X-ray captures static structures. Perform variable-temperature NMR to assess mobility .
- Tautomerism : Check for keto-enol or ring-opening equilibria using deuterated solvents (e.g., DMSO-d6) and pH titration .
- Cross-validation : Compare computational models (DFT) with experimental data to identify discrepancies .
Q. What methodologies are suitable for studying its interaction with biological targets (e.g., kinases)?
- Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized kinase domains .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
- Molecular docking : Use software like AutoDock Vina to predict binding poses, guided by X-ray structures of homologous proteins .
Q. How can researchers optimize selectivity against off-target receptors in preclinical studies?
- Answer :
- SAR analysis : Synthesize analogs with modified azetidine substituents or cinnoline substituents to map critical interactions .
- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Cryo-EM : Resolve compound-bound receptor complexes to guide structure-based design .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cellular assays?
- Answer :
- Non-linear regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism to calculate IC50/EC50 .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
- Synergy analysis : Use the Chou-Talalay method for combination studies .
Q. How should researchers validate computational predictions of metabolic stability?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
